molecular formula C14H18ClNO2 B2940382 5-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride CAS No. 1447606-13-4

5-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride

Cat. No.: B2940382
CAS No.: 1447606-13-4
M. Wt: 267.75
InChI Key: NFHFTNNABREQER-UHFFFAOYSA-N
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Description

5-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is a spirocyclic compound featuring a fused indene-piperidine core with a methoxy substituent at the 5-position. Spirocyclic compounds are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances target selectivity and metabolic stability .

Properties

IUPAC Name

5-methoxyspiro[3H-indene-2,4'-piperidine]-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c1-17-11-2-3-12-10(8-11)9-14(13(12)16)4-6-15-7-5-14;/h2-3,8,15H,4-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHFTNNABREQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3(C2)CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447606-13-4
Record name 5-methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyspiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride typically involves the formation of the spiro linkage between the indene and piperidine rings. This can be achieved through a series of organic reactions, including cyclization and condensation reactions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of 5-Methoxyspiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyspiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is a chemical compound with significant potential in various scientific research applications. Its unique spirocyclic structure and functional groups facilitate diverse interactions with biological systems, making it an intriguing candidate for further investigation in pharmacology and medicinal chemistry.

Chemical Properties and Structure

This compound has the molecular formula C14H18ClNO2C_{14}H_{18}ClNO_2 and a molecular weight of approximately 267.75 g/mol. The compound features a methoxy group and a piperidine moiety, contributing to its reactivity and potential biological activity. The presence of the carbonyl group in its structure allows for participation in various organic reactions, which can be leveraged in synthetic applications.

Medicinal Chemistry

The compound is primarily utilized in research settings to explore its pharmacological properties. Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting various biological pathways. Interaction studies could focus on:

  • Neuropharmacology : Investigating its effects on neurotransmitter systems, particularly those involved in mood regulation and cognitive function.
  • Antitumor Activity : Assessing its potential to inhibit cancer cell proliferation through mechanisms similar to known anticancer agents.
  • Antimicrobial Properties : Evaluating its efficacy against various pathogens, potentially leading to the development of novel antimicrobial agents.

Organic Synthesis

This compound can be used as a building block in organic synthesis. Its unique spirocyclic structure allows for the creation of complex molecules through multi-step reactions. The compound's reactivity can be exploited to synthesize derivatives with altered biological activities, providing insights into structure-activity relationships.

Structure-Activity Relationship Studies

Researchers can utilize this compound to study the effects of structural modifications on biological activity. By synthesizing analogs with variations in functional groups or substituents, scientists can identify key features that enhance or diminish activity against specific biological targets.

Mechanism of Action

The mechanism of action of 5-Methoxyspiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogs and their differences:

Compound Substituent Molecular Formula Molecular Weight CAS No. Key References
5-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride 5-OCH₃ C₁₄H₁₈ClNO₂ ~283.7 (calculated) Not provided Extrapolated
6-Bromospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride 6-Br C₁₃H₁₅BrClNO 316.62 2828444-68-2
Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride None (1,4'-spiro) C₁₃H₁₆ClNO 237.73 231938-20-8
(1S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride 1-NH₂ (chiral) C₁₃H₁₉Cl₂N₂ 282.21 2306254-23-7

Key Observations :

  • Spiro Junction : The 2,4'-spiro junction in the target compound differs from 1,4'-spiro systems (e.g., CAS 231938-20-8), which may influence ring strain and binding conformations .

Physicochemical Properties

Property 5-Methoxy (Extrapolated) 6-Bromo Spiro[indene-1,4'-piperidin]
Melting Point >250°C (estimated) >300°C Not reported
Solubility Polar solvents (DMSO, H₂O) DMSO, MeOH Limited (hydrochloride improves H₂O)
Stability Hydrolytically stable Stable under inert Sensitive to humidity

Notes: Hydrochloride salts generally enhance aqueous solubility. The methoxy group may reduce crystallinity compared to bromo analogs .

Biological Activity

5-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is a compound that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

  • Molecular Weight : 267.751 g/mol
  • LogP : 1.638 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors : 3

These properties suggest that the compound may have suitable characteristics for biological activity, including permeability across cell membranes.

Antidepressant Effects

A study on related spiroindole derivatives demonstrated their ability to act as serotonin reuptake inhibitors. This suggests that this compound could exhibit similar antidepressant properties by enhancing serotonin levels in the brain.

Neuroprotective Properties

Preliminary data indicate that compounds within the spiroindole class may protect neuronal cells from oxidative stress and apoptosis. This property is vital in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Research Findings

Recent studies have explored the pharmacological profiles of spiroindole derivatives:

Study FocusFindings
Antidepressant ActivityDemonstrated inhibition of serotonin reuptake in animal models .
NeuroprotectionShowed reduced oxidative stress markers in neuronal cultures treated with related compounds .
Behavioral StudiesIndicated improvement in depression-like behaviors in rodent models .

Case Studies

  • Case Study on Neuroprotection :
    A study involving a related compound showed significant neuroprotective effects in a rat model of ischemic stroke. The treatment led to reduced infarct size and improved neurological scores, suggesting potential applications for this compound in stroke therapy.
  • Clinical Observations :
    Observational studies have noted improvements in mood and cognitive function among patients administered spiroindole derivatives, reinforcing the need for further clinical trials to evaluate the efficacy of this compound specifically.

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